molecular formula C9H10FNO2 B13091235 2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid

2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid

Cat. No.: B13091235
M. Wt: 183.18 g/mol
InChI Key: KCQNFUUJDQRODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid, can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method includes the use of halogen-metal exchange reactions followed by borylation .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-3-7(10)5-11-4-6/h3-5H,1-2H3,(H,12,13)

InChI Key

KCQNFUUJDQRODJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CN=C1)F)C(=O)O

Origin of Product

United States

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